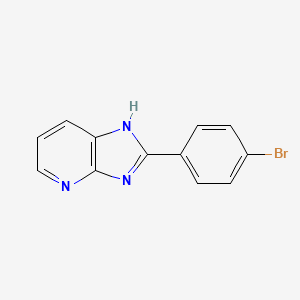
3-Methyl-2-benzoxazolinone
概要
説明
Synthesis Analysis
The synthesis of 3-Methyl-2-benzoxazolinone derivatives involves various chemical reactions. For instance, acetic acid hydrazide containing 5-methyl-2-benzoxazolinone was synthesized by condensation with hydrazine hydrate, leading to further reactions forming compounds with 1,2,4-triazole and 1,3,4-thiadiazole rings (Salgın-Gökşen et al., 2007). Another synthesis approach involved reacting 2-benzoxazolinone with substituted phenacyl bromide in ethanol, generating 3-(4-substituted benzoyl methyl)-2-benzoxazolinones with potential antimicrobial activity (Erol, Caliş, & Yuluǧ, 1996).
Molecular Structure Analysis
Computational studies and crystal structure analyses have been conducted to understand the molecular structure of 3-Methyl-2-benzoxazolinone derivatives. For example, DFT studies and X-ray diffraction provided insights into the crystal and molecular structures of specific derivatives, showing the importance of these methods in elucidating molecular geometries and electronic structures (Şahin et al., 2011).
Chemical Reactions and Properties
3-Methyl-2-benzoxazolinone undergoes various chemical reactions, including cyclization and aminolysis, which have been studied to understand its reactivity and potential as a synthetic intermediate. For instance, the aminolysis of 2-benzoxazolinone has been investigated, showing different mechanistic pathways depending on the conditions (Ilieva et al., 2003).
科学的研究の応用
Thermochemistry
- Summary of the Application : 3-Methyl-2-benzoxazolinone is used in thermochemical studies. The determination of reliable thermodynamic properties of 2-benzoxazolinone derivatives, including 3-Methyl-2-benzoxazolinone, is a key aspect of this research .
- Methods of Application or Experimental Procedures : Static-bomb combustion calorimetry and high-temperature Calvet microcalorimetry were used to determine the standard molar enthalpies of formation in the solid state and the standard molar enthalpies of sublimation, both at T = 298.15 K . High-level quantum chemical calculations were also performed .
- Results or Outcomes : The gas-phase standard molar enthalpy of formation was derived using the results obtained for each compound . The gas-phase relative thermodynamic stability of 2-benzoxazolinone derivatives was evaluated using the respective gas-phase standard molar Gibbs energy of formation . The relationship between the energetic and structural characteristics of the benzoxazolinones was presented, evidencing the enthalpic increments associated with the presence of a methyl and a nitro groups in the molecule .
Antibacterial Activity
- Summary of the Application : 3-Methyl-2-benzoxazolinone has been associated with significant antibacterial properties . It has been found to inhibit the growth of Pseudomonas aeruginosa .
- Methods of Application or Experimental Procedures : The compounds were prepared by the condensation of 2-benzoxazolinone, formaldehyde, and the appropriate secondary amine . The reaction usually occurred in the cold, but, in certain cases, warming for a few minutes resulted in improved yields .
- Results or Outcomes : Most compounds have shown significant antibacterial activity . 2-Benzoxazolinone and its 3-methyl, 3-ethyl, and 3-hydroxyethyl derivatives elicited the greatest anticonvulsant activity, whereas the 3-acetamido, 3-dihydroxyethyl, and 3-diethylaminoethyl derivatives exhibited marked analgesic activity .
Fusarium Resistance
- Summary of the Application : Benzoxazinoid (Bx) metabolites, including 3-Methyl-2-benzoxazolinone, produced by wheat and other members of the Poaceae have activity against Fusarium sp., which cause cereal diseases including Fusarium head blight (FHB) on wheat and barley .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures for this application are not detailed in the source .
- Results or Outcomes : Certain Bx metabolites can be detoxified by Fusarium sp .
Safety And Hazards
将来の方向性
The determination of the reliable thermodynamic properties of 2-benzoxazolinone derivatives is the main goal of ongoing research . Some correlations are being established between the energetic properties determined and the structural characteristics of the title compounds, and the reactivity of this class of compounds is also being evaluated .
特性
IUPAC Name |
3-methyl-1,3-benzoxazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c1-9-6-4-2-3-5-7(6)11-8(9)10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMRRLXXFHXMBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60176295 | |
| Record name | 2-Benzoxazolinone, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60176295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2-benzoxazolinone | |
CAS RN |
21892-80-8 | |
| Record name | 3-Methylbenzo[d]oxazol-2(3H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21892-80-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Benzoxazolinone, 3-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021892808 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Benzoxazolinone, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60176295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Benzoxazolinone, 3-methyl- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

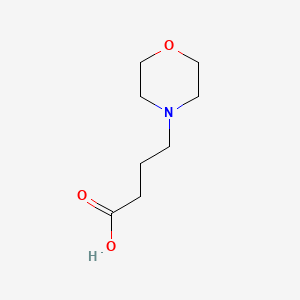
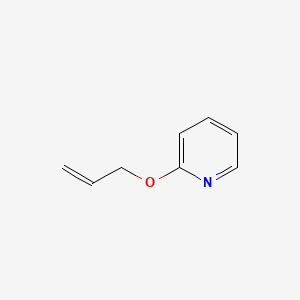
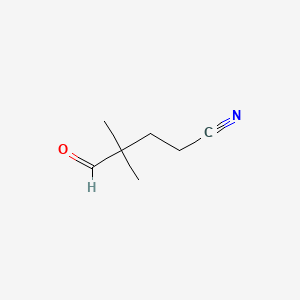
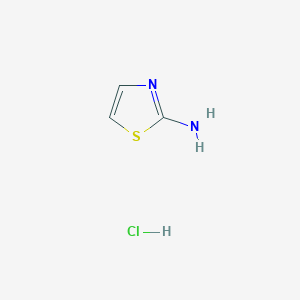
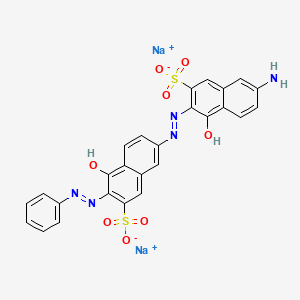




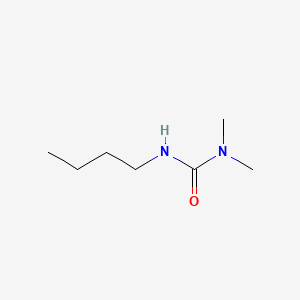
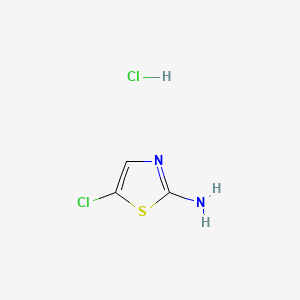
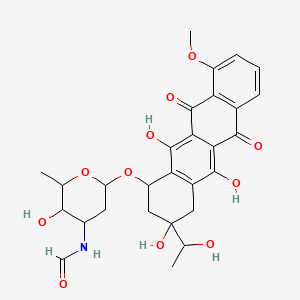
![2-Amino-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid](/img/structure/B1265847.png)
